

5'-O-DMT-N2-DMF-dG CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5'-O-DMT-N2-DMF-dG

Cat. No.: B10831282

[Get Quote](#)

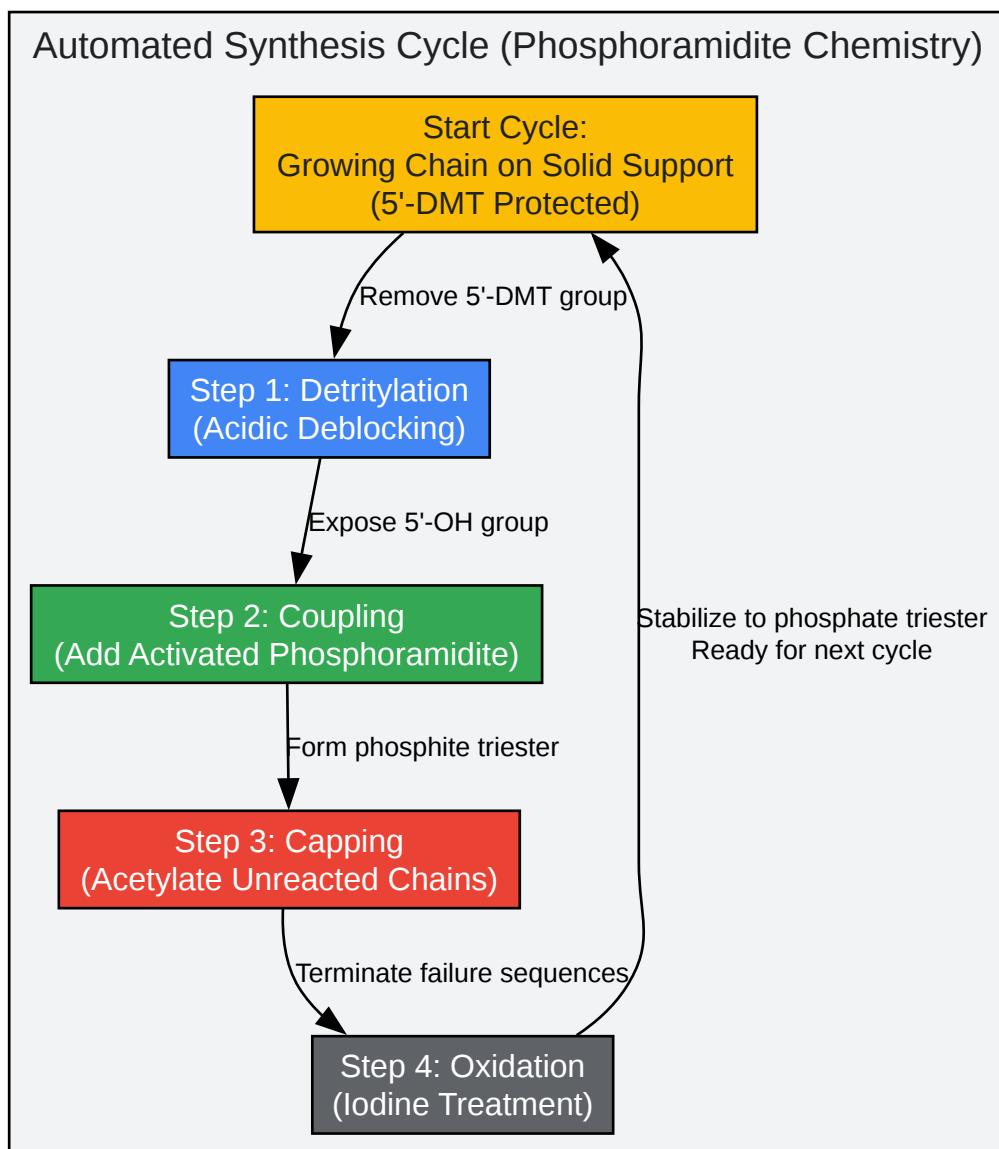
An In-depth Technical Guide on 5'-O-DMT-N2-DMF-dG

This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N2-dimethylformamidine-2'-deoxyguanosine (**5'-O-DMT-N2-DMF-dG**), a critical building block in the chemical synthesis of oligonucleotides. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, its central role in solid-phase synthesis, and the associated experimental protocols.

Compound Identification and Properties

5'-O-DMT-N2-DMF-dG is a modified nucleoside, specifically a protected form of 2'-deoxyguanosine. The protecting groups are essential for directing the chemical reactions during automated oligonucleotide synthesis. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is acid-labile and removed at the beginning of each coupling cycle. The exocyclic amine (N2) of the guanine base is protected by a dimethylformamidine (DMF) group, which prevents unwanted side reactions and is removed during the final deprotection step. The DMF group is noted for enabling faster deprotection compared to traditional protecting groups like isobutyryl (iBu).

Table 1: Physicochemical Properties of **5'-O-DMT-N2-DMF-dG**


Property	Value	Source(s)
Full Chemical Name	5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-[(dimethylamino)methylene]-2'-deoxyguanosine	
CAS Number	172361-60-3, 40094-22-2	
Molecular Formula	C34H36N6O6	
Molecular Weight	624.7 g/mol	
Appearance	White to off-white powder	
Storage	2-8°C	

Note: This compound is the nucleoside. For oligonucleotide synthesis, it is converted into its 3'-CE phosphoramidite derivative (CAS: 330628-04-1, Molecular Formula: C43H53N8O7P, Molecular Weight: ~824.9 g/mol).

Role in Automated Oligonucleotide Synthesis

The primary application of **5'-O-DMT-N2-DMF-dG** is its use as a phosphoramidite monomer in automated, solid-phase oligonucleotide synthesis. This process, typically performed in the 3' to 5' direction, involves the sequential addition of such protected nucleosides to a growing chain anchored to a solid support. The use of the DMF protecting group on deoxyguanosine is particularly advantageous for synthesizing G-rich sequences, where it significantly reduces the risk of incomplete deprotection compared to the conventional iBu group.

The synthesis is a cyclical process involving four key steps for each monomer addition: detritylation, coupling, capping, and oxidation.

[Click to download full resolution via product page](#)

Caption: Automated solid-phase oligonucleotide synthesis cycle.

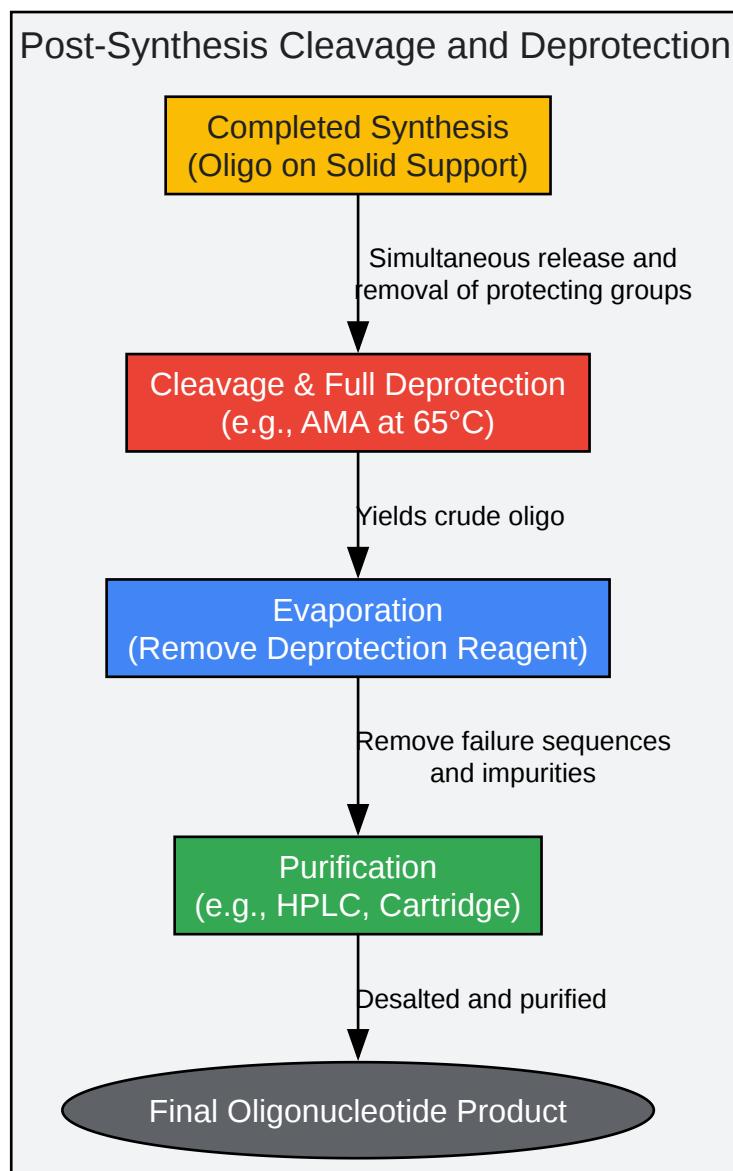
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent processing of oligonucleotides using DMF-protected deoxyguanosine phosphoramidite.

This protocol outlines the four primary steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

- Step 1: Detriylation (Deblocking)
 - Objective: To remove the acid-labile 5'-DMT protecting group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl group for the next coupling reaction.
 - Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (DCM).
 - Procedure: The acid solution is passed through the synthesis column containing the solid support. The resulting DMT cation is orange, and its absorbance at 495 nm is measured to monitor the efficiency of the previous coupling step.
- Step 2: Coupling (Activation)
 - Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing chain and the incoming phosphoramidite monomer (e.g., the phosphoramidite of **5'-O-DMT-N2-DMF-dG**).
 - Reagents: The protected phosphoramidite monomer and an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole, dissolved in anhydrous acetonitrile.
 - Procedure: A solution containing the activator and an excess of the phosphoramidite monomer is delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group that is displaced by the 5'-hydroxyl group of the oligonucleotide chain.
- Step 3: Capping
 - Objective: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step, thereby preventing the formation of deletion mutations in the final product.
 - Reagents: A capping mixture, typically consisting of acetic anhydride and N-methylimidazole (NMI).
 - Procedure: The capping reagents are delivered to the column, where they acetylate the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling cycles.

- Step 4: Oxidation


- Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphate triester (P(V)).
- Reagents: A solution of iodine in a mixture of water and a weak base like pyridine or lutidine.
- Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the phosphite triester, creating the phosphate triester backbone characteristic of natural DNA.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate backbone) must be removed. The use of dmf-dG is compatible with rapid deprotection protocols.

- Objective: To release the full-length oligonucleotide and remove all protecting groups to yield the final, biologically active product.
- Reagent: AMA, a 1:1 (v/v) mixture of aqueous ammonium hydroxide (30%) and aqueous methylamine (40%).
- Procedure:
 - Cleavage and Deprotection: Transfer the solid support (e.g., CPG) from the synthesis column to a screw-cap vial.
 - Add the AMA reagent to the vial containing the support. A typical volume is 1-2 mL for a 1 μ mole scale synthesis.
 - Seal the vial tightly and heat at 65°C for 10-15 minutes. This single step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates and the DMF/acyl groups from the nucleobases.
 - Cool the vial to room temperature.

- Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
- Evaporate the AMA solution to dryness using a centrifugal evaporator or a stream of inert gas.
- The resulting pellet is the crude oligonucleotide, which can be reconstituted in water or buffer for purification and downstream applications.
- Critical Note: The UltraFAST AMA protocol requires the use of acetyl-protected deoxycytidine (Ac-dC) instead of the traditional benzoyl-protected version (Bz-dC) to prevent a transamination side reaction that can occur with methylamine.

[Click to download full resolution via product page](#)

Caption: Workflow for post-synthesis cleavage and deprotection.

- To cite this document: BenchChem. [5'-O-DMT-N2-DMF-dG CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10831282#5-o-dmt-n2-dmf-dg-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com